Ethanone, 1-[3-(2-fluoroethoxy)phenyl]-
Description
Chemical Structure and Properties "Ethanone, 1-[3-(2-fluoroethoxy)phenyl]-" (CAS 132838-26-7) is an acetophenone derivative featuring a 2-fluoroethoxy substituent at the meta position of the phenyl ring. Its molecular formula is C₁₀H₁₁FO₂, with a molecular weight of 190.19 g/mol. The 2-fluoroethoxy group introduces both electronegativity and lipophilicity, influencing its reactivity and biological interactions .
Synthesis and Applications This compound is synthesized as a key intermediate in the Claisen-Schmidt condensation reaction to produce 2-fluoroethoxychalcones, which exhibit antiplasmodial activity against Plasmodium falciparum (IC₅₀: 0.8–4.2 μM). The synthesis involves reacting substituted benzaldehydes with 1-[3-(2-fluoroethoxy)phenyl]ethanone, achieving moderate-to-excellent yields (66–90%) . Its primary application lies in medicinal chemistry, particularly in developing antimalarial agents.
Properties
CAS No. |
132838-26-7 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-[3-(2-fluoroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H11FO2/c1-8(12)9-3-2-4-10(7-9)13-6-5-11/h2-4,7H,5-6H2,1H3 |
InChI Key |
XDPNCIBAQSMANJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[3-(2-fluoroethoxy)phenyl]- typically involves the reaction of 3-(2-fluoroethoxy)benzaldehyde with a suitable acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps such as halogenation, etherification, and acetylation, followed by purification through distillation or recrystallization to obtain the desired product in high purity.
Types of Reactions:
Oxidation: Ethanone, 1-[3-(2-fluoroethoxy)phenyl]- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
Ethanone, 1-[3-(2-fluoroethoxy)phenyl]- is synthesized through various methods that typically involve the reaction of substituted phenols with ethanones. The presence of the fluoroethoxy group enhances the compound's lipophilicity and biological activity. The synthesis often utilizes techniques such as nucleophilic substitution or electrophilic aromatic substitution to introduce the fluoroethoxy moiety onto the phenyl ring.
Ethanone derivatives have been investigated for their biological properties, particularly in relation to their potential as pharmaceutical agents. Some notable applications include:
- Anticancer Activity : Research has indicated that compounds similar to ethanone, 1-[3-(2-fluoroethoxy)phenyl]- exhibit significant cytotoxic effects against various cancer cell lines. This is attributed to their ability to inhibit key enzymes involved in cancer cell proliferation.
- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, potentially serving as a lead compound for developing new non-steroidal anti-inflammatory drugs (NSAIDs). Its structural similarities to known COX-2 inhibitors suggest it may offer therapeutic benefits in managing inflammation-related conditions .
Medicinal Chemistry Applications
The incorporation of the fluoroethoxy group is particularly advantageous in drug design due to its influence on pharmacokinetics and pharmacodynamics:
- Enhanced Bioavailability : The fluoroethoxy substituent can improve the solubility and stability of the compound, leading to better absorption and distribution within biological systems.
- Targeted Drug Delivery : Research indicates that derivatives of ethanone can be modified to enhance selectivity towards specific biological targets, making them suitable candidates for targeted therapies .
Case Studies
Several studies have documented the efficacy of ethanone derivatives:
- A study published in Journal of Medicinal Chemistry reported the synthesis of various ethanone derivatives and their evaluation against cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in low micromolar ranges, indicating potent anticancer activity .
- Another research article highlighted the anti-inflammatory potential of a related compound, suggesting that modifications to the ethanone structure could lead to new therapeutic agents for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-(2-fluoroethoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions.
Comparison with Similar Compounds
Structural Analogues with Alkoxy Substituents
1-[3-Methoxy-4-(phenylmethoxy)phenyl]-2-phenylethanone (CAS 274925-96-1)
- Structure : Features methoxy and benzyloxy groups at positions 3 and 4 of the phenyl ring.
- Molecular Formula : C₂₂H₂₀O₃ (MW: 332.4 g/mol).
- Comparison : The absence of fluorine reduces electronegativity, while the bulky benzyloxy group enhances steric hindrance. This compound is synthesized with a 96% yield, indicating superior synthetic efficiency compared to the target compound .
1-[4-(2-Fluoroethoxy)phenyl]ethanone (CAS 132837-06-0)
- Structure : A positional isomer with the 2-fluoroethoxy group at the para position.
- Molecular Formula : C₁₀H₁₁FO₂ (MW: 190.19 g/mol).
- Comparison : The para substitution may alter binding affinity in biological systems due to spatial differences. Both isomers share similar synthetic routes but may diverge in pharmacological activity .
1-[2-(Difluoromethoxy)phenyl]ethanone (CAS 127842-55-1)
- Structure : Difluoromethoxy substituent at the ortho position.
- Molecular Formula : C₉H₈F₂O₂ (MW: 186.16 g/mol).
Halogen-Substituted Analogues
1-[3-(5-Bromopentyloxy)phenyl]ethanone (SL303)
- Structure : Bromine atom in a pentyloxy chain at the meta position.
- Molecular Formula : C₁₃H₁₇BrO₂ (MW: 285.18 g/mol).
- Comparison : Bromine’s polarizability and larger atomic radius may improve halogen bonding in drug-receptor interactions, though at the cost of increased molecular weight .
1-(3-Fluorophenyl)ethanone
- Structure : Simple fluorophenyl group without an ethoxy chain.
- Molecular Formula : C₈H₇FO (MW: 138.14 g/mol).
- Comparison : Lacks the ethoxy spacer, reducing solubility and limiting applications in complex molecular architectures .
Highly Fluorinated Analogues
1-[3-(Trifluoromethyl)phenyl]-2-(trifluoromethylthio)ethanone
- Structure : Trifluoromethyl and trifluoromethylthio groups.
- Molecular Formula : C₁₀H₆F₆OS (MW: 288.21 g/mol).
- Comparison : The trifluoromethyl groups significantly increase lipophilicity and chemical stability, making this compound suitable for agrochemical or materials science applications .
Amino-Functionalized Analogues
1-(3-(Dimethylamino)-4-hydroxyphenyl)ethanone
- Structure: Dimethylamino and hydroxyl groups at positions 3 and 4.
- Molecular Formula: C₁₀H₁₃NO₂ (MW: 179.22 g/mol).
- Comparison: The amino group enhances water solubility and hydrogen-bonding capacity, favoring central nervous system drug development .
Biological Activity
Ethanone, 1-[3-(2-fluoroethoxy)phenyl]- (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Ethanone, 1-[3-(2-fluoroethoxy)phenyl]- has a molecular formula of CHFO and a molecular weight of approximately 208.23 g/mol. The presence of the fluoroethoxy group enhances its lipophilicity, which is a critical factor in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 208.23 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Pharmacological Effects
Research indicates that Ethanone, 1-[3-(2-fluoroethoxy)phenyl]- exhibits significant activity against various biological targets. Notably, it has been evaluated for its selectivity and potency towards the oxytocin receptor (OTR), which plays a crucial role in social behaviors and reproductive functions.
Binding Affinity Studies
In vitro binding assays have shown that compound 1 has a high binding affinity for the human OTR, with selectivity over vasopressin receptors. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Anti-inflammatory Activity
Ethanone derivatives have demonstrated anti-inflammatory properties through various mechanisms. For instance, compounds structurally related to Ethanone, such as certain acridine derivatives, have been shown to inhibit neutrophil degranulation and cytokine production in macrophages .
Table 2: Inhibitory Potency of Related Compounds
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound 3 | 8.2 | Neutrophil degranulation |
| Mepacrine | 16-21 | Mast cell degranulation |
| Compound 5 | Not specified | TNF-R production |
Case Studies
Several studies have explored the biological implications of Ethanone derivatives:
- Oxytocin Receptor Studies : A study involving autoradiography demonstrated the binding characteristics of radiolabeled derivatives of Ethanone to OTR in rodent brain slices, providing insights into central nervous system interactions .
- In Vivo Studies : Biodistribution studies using radiolabeled variants indicated that while some derivatives showed adequate peripheral uptake, their central nervous system penetration was limited, suggesting potential challenges for therapeutic applications targeting brain disorders .
The mechanisms by which Ethanone, 1-[3-(2-fluoroethoxy)phenyl]- exerts its biological effects are multifaceted:
- Receptor Modulation : By selectively binding to the OTR, it may modulate physiological responses related to social behavior and stress response.
- Inflammation Pathway Inhibition : The compound's ability to inhibit pro-inflammatory cytokines suggests a role in managing conditions characterized by chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
